(2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol
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Overview
Description
(2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol is an organic compound with the molecular formula C8H8BrFOS and a molecular weight of 251.12 g/mol . This compound is characterized by the presence of bromine, fluorine, and a methylsulfanyl group attached to a phenyl ring, along with a methanol group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, the production of (2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety standards .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
(2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol involves its interaction with various molecular targets and pathways. The presence of bromine, fluorine, and a methylsulfanyl group allows it to participate in a range of chemical reactions, influencing biological systems and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (2-Bromo-6-fluorophenyl)methanol
- (2-Bromo-3-methylsulfanylphenyl)methanol
- (6-Fluoro-3-methylsulfanylphenyl)methanol
Comparison: Compared to these similar compounds, (2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol is unique due to the simultaneous presence of bromine, fluorine, and a methylsulfanyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it particularly valuable in specific research and industrial applications.
Properties
IUPAC Name |
(2-bromo-6-fluoro-3-methylsulfanylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFOS/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEVEIPVROMGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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